molecular formula C7H8N2O3 B057808 3,5-Dimethyl-4-nitropyridine 1-oxide CAS No. 14248-66-9

3,5-Dimethyl-4-nitropyridine 1-oxide

Cat. No. B057808
Key on ui cas rn: 14248-66-9
M. Wt: 168.15 g/mol
InChI Key: VLKVMXPKEDVNBO-UHFFFAOYSA-N
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Patent
US06303600B1

Procedure details

By proceeding in a similar manner to the procedure contained in J.Chem.Soc., 1956, page 771 but using 4-nitro-3,5-dimethylpyridine-N-oxide (23.06 g), phosphorous tribromide (111.47 g) in toluene (50 ml) there was prepared the title compound (8 g) as a yellow oil.
Quantity
23.06 g
Type
reactant
Reaction Step One
Quantity
111.47 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+]([C:4]1[C:9]([CH3:10])=[CH:8][N+:7]([O-])=[CH:6][C:5]=1[CH3:12])([O-])=O.P(Br)(Br)[Br:14]>C1(C)C=CC=CC=1>[Br:14][C:4]1[C:9]([CH3:10])=[CH:8][N:7]=[CH:6][C:5]=1[CH3:12]

Inputs

Step One
Name
Quantity
23.06 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=[N+](C=C1C)[O-])C
Step Two
Name
Quantity
111.47 g
Type
reactant
Smiles
P(Br)(Br)Br
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=NC=C1C)C
Measurements
Type Value Analysis
AMOUNT: MASS 8 g
YIELD: CALCULATEDPERCENTYIELD 31.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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